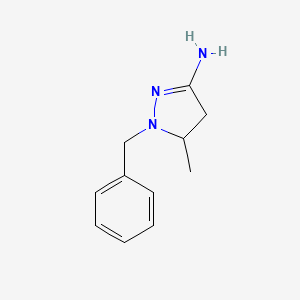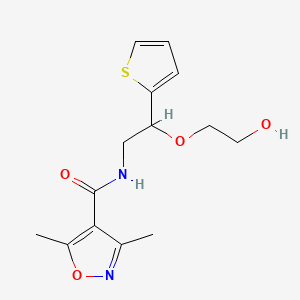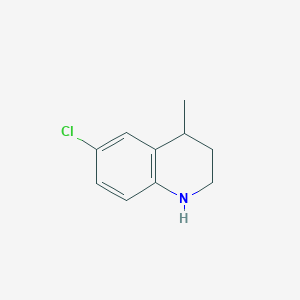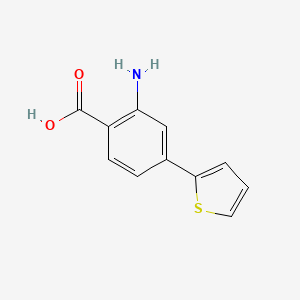
1-benzyl-5-methyl-4,5-dihydro-1H-pyrazol-3-amine
カタログ番号 B2766425
CAS番号:
85293-09-0
分子量: 189.262
InChIキー: ZBWPNHVAEQZZBA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Research Applications and Methodology:
Exposure and Risk Assessment:
- Studies on heterocyclic amines like PhIP and MeIQx focus on their presence in cooked foods and their potential carcinogenic risk to humans. Research involves quantifying these compounds in various food samples and assessing human exposure through dietary intake (Wakabayashi et al., 1993), (Ushiyama et al., 1991).
Carcinogenicity and Mutagenicity Studies:
- Investigations into the carcinogenic potential of HAs involve both epidemiological and animal model studies. These studies aim to understand the relationship between HA intake and increased cancer risk, employing methods like DNA adduct formation analysis to elucidate mechanisms of action (Cross et al., 2005).
Metabolism and Pharmacokinetics:
- Research on the metabolism and pharmacokinetics of HAs examines how these compounds are processed in the body, including their metabolic pathways, the role of specific enzymes in their activation or detoxification, and their elimination profiles. This research is crucial for understanding individual susceptibility to the carcinogenic effects of HAs and for developing potential intervention strategies (Suzuki et al., 2008).
Biomonitoring:
- Methods for detecting HAs and their metabolites in biological samples, such as urine or hair, are developed for biomonitoring purposes. These methods allow for the assessment of exposure to carcinogenic HAs in population studies and can help link dietary habits to exposure levels (Bessette et al., 2009).
特性
IUPAC Name |
2-benzyl-3-methyl-3,4-dihydropyrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-9-7-11(12)13-14(9)8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWPNHVAEQZZBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=NN1CC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された


![methyl 3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2766346.png)

![Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate hemioxalate](/img/structure/B2766349.png)






![1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxylic acid](/img/structure/B2766358.png)
![N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)cyclopropanamine](/img/structure/B2766361.png)

